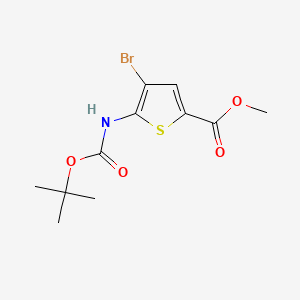

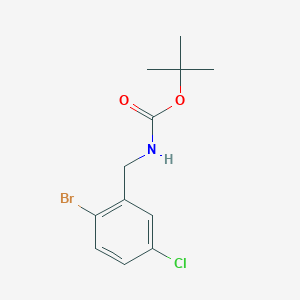

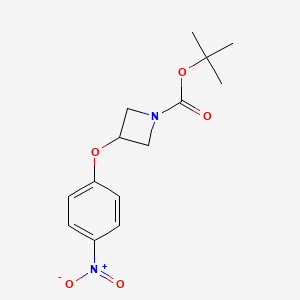

![molecular formula C11H14ClN5O2 B8148461 Tert-butyl (6-chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)carbamate](/img/structure/B8148461.png)

Tert-butyl (6-chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)carbamate

Descripción general

Descripción

“Tert-butyl (6-chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)carbamate” is a chemical compound with the molecular formula C11H14ClN5O2 . It’s available for purchase from various chemical suppliers .

Molecular Structure Analysis

The molecular structure of this compound is based on the fusion of a triazole ring and a pyridazine ring, which are both heterocyclic structures . The compound also contains a carbamate group .Aplicaciones Científicas De Investigación

Cardiovascular Applications : Some derivatives have shown potential as cardiovascular agents due to their coronary vasodilating and antihypertensive activities (Sato et al., 1980)(Sato et al., 1980). Additionally, certain triazolo- and tetrazolopyridazine derivatives can effectively lower blood pressure without affecting heart rate in rats (Katrusiak et al., 2001)(Katrusiak et al., 2001).

Antidiabetic Research : Some triazolo-pyridazine-6-yl-substituted piperazines have shown strong inhibition potential of dipeptidyl peptidase-4, excellent antioxidant, and insulinotropic activity, making them potential anti-diabetic drugs (Bindu et al., 2019)(Bindu et al., 2019).

Antiviral Activity : Some newly synthesized triazolo[4,3-b]pyridazines have shown promising antiviral activity against hepatitis-A virus (Shamroukh & Ali, 2008)(Shamroukh & Ali, 2008).

Antiproliferative and Antitumor Activity : Certain [1,2,4]triazolo[4,3-b]pyridazine derivatives have demonstrated antiproliferative activity against endothelial and tumor cells (Ilić et al., 2011)(Ilić et al., 2011), while others like triazole pyridazine derivatives have shown anti-tumor and anti-inflammatory properties (Sallam et al., 2021)(Sallam et al., 2021).

Antioxidant Properties : Some derivatives like those of 8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one exhibit both antioxidant and prooxidant properties (Novodvorskyi et al., 2020)(Novodvorskyi et al., 2020).

Anti-Asthmatic Activity : Omega-sulfamoylalkyloxy [1,2,4]triazolo[1,5-b]-pyridazines have shown excellent anti-asthmatic activity, potentially benefiting the treatment of asthma and other respiratory diseases (Kuwahara et al., 1997)(Kuwahara et al., 1997).

Antimicrobial Activity : Some 3-substituted phenyl-6-substituted phenyl-1,2,4-triazolo[4,3-b]pyridazines exhibit antituberculostatic, antifungal, and antibacterial activities (Islam & Siddiqui, 2010)(Islam & Siddiqui, 2010).

Cognitive Enhancement : Compounds like MRK-016, a selective subtype-selective inverse agonist, enhance cognitive performance in rats, indicating potential applications in treating neurodegenerative diseases (Atack et al., 2009)(Atack et al., 2009).

Propiedades

IUPAC Name |

tert-butyl N-(6-chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN5O2/c1-6-14-15-9-7(5-8(12)16-17(6)9)13-10(18)19-11(2,3)4/h5H,1-4H3,(H,13,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZCQMEXCNUEOFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1N=C(C=C2NC(=O)OC(C)(C)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (6-chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

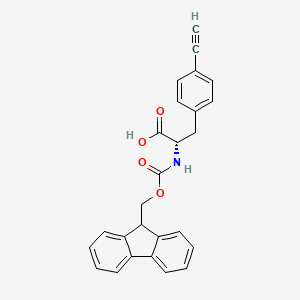

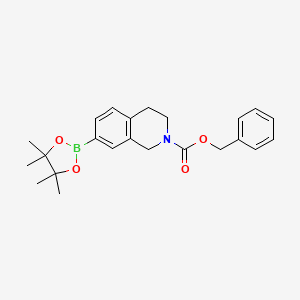

![tert-butyl N-[1-(4-fluorobenzoyl)cyclopropyl]carbamate](/img/structure/B8148439.png)

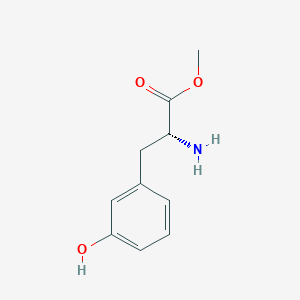

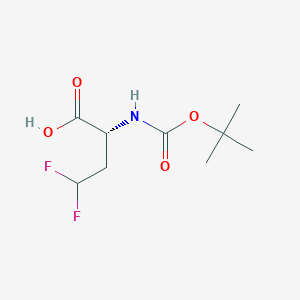

![3-(5-Bromo-3-methyl-2-oxo-2,3-dihydro-1h-benzo[d]imidazol-1-yl)piperidine-2,6-dione](/img/structure/B8148462.png)

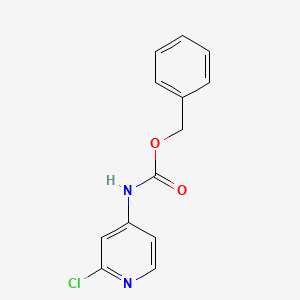

![6-nitro-2-(trifluoromethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B8148476.png)